(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc group This is followed by bromination and subsequent cyclization to form the tetrahydroisoquinoline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-homoserine
Uniqueness
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the bromine atom and the tetrahydroisoquinoline ring. These features provide distinct reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a tetrahydroisoquinoline core, which is crucial for its biological activity. The presence of the 9H-fluoren-9-ylmethoxycarbonyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of THIQ derivatives often involve interactions with various biological pathways:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in coagulation or inflammation. For example, certain THIQ derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .
- Receptor Modulation : The ability of these compounds to interact with neurotransmitter receptors could explain their neuroprotective effects. Specific analogs have been studied for their affinity to dopamine receptors.
Table 1: Summary of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticoagulant | Electronically rich THIQ derivatives | Significant reduction in clot formation |
Neuroprotective | THIQ derivatives | Protection against neuronal degeneration |
Antimicrobial | Various THIQ analogs | Inhibition of bacterial and fungal growth |
Case Study: Anticoagulant Activity
A study by Al-Horani et al. demonstrated that specific THIQ analogs exhibited anticoagulant properties through the inhibition of thrombin and factor Xa . This finding suggests that this compound may also possess similar anticoagulant mechanisms.
Case Study: Neuroprotective Potential
Research into the neuroprotective properties of THIQ derivatives has highlighted their potential in treating neurodegenerative diseases. For instance, compounds structurally similar to this compound have shown promise in preclinical models for Parkinson's disease .
Properties
Molecular Formula |
C25H20BrNO4 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(3S)-7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H20BrNO4/c26-17-10-9-15-12-23(24(28)29)27(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23H,12-14H2,(H,28,29)/t23-/m0/s1 |
InChI Key |
NLOWLSCJVKJXQX-QHCPKHFHSA-N |
Isomeric SMILES |
C1[C@H](N(CC2=C1C=CC(=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)Br)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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